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Compound of Interest

Compound Name: 9H-Carbazol-4-ol

Cat. No.: B019958 Get Quote

For researchers and professionals in drug development and organic synthesis, a thorough

understanding of spectroscopic data is paramount for the accurate identification and

characterization of molecular structures. This guide provides a comparative analysis of the ¹H

and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9H-Carbazol-4-ol, alongside its parent

compound, carbazole, and a substituted derivative, 9-methylcarbazole. Due to the limited

availability of direct experimental spectra for 9H-Carbazol-4-ol in publicly accessible

databases, this guide presents a predicted spectrum based on established substituent effects

on the carbazole nucleus.

Predicted and Comparative NMR Data
The following tables summarize the experimental NMR data for carbazole and 9-

methylcarbazole, and the predicted data for 9H-Carbazol-4-ol. These predictions are derived

from the known chemical shifts of carbazole and the expected influence of a hydroxyl group on

the aromatic ring.

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)
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Compound Proton
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Carbazole H-1, H-8 7.3 d 8.1

H-2, H-7 7.4 t 7.6

H-3, H-6 7.1 t 7.4

H-4, H-5 8.0 d 7.8

N-H ~8.0 br s -

9-

Methylcarbazole
H-1, H-8 8.07 d 7.8

H-2, H-7 7.21 t 7.5

H-3, H-6 7.44 t 7.8

H-4, H-5 7.33 d 8.1

N-CH₃ 3.74 s -

9H-Carbazol-4-ol

(Predicted)
H-1 ~7.2 d ~8.0

H-2 ~7.3 t ~7.5

H-3 ~6.9 d ~7.5

H-5 ~7.8 d ~8.0

H-6 ~7.1 t ~7.5

H-7 ~7.4 t ~7.5

H-8 ~7.9 d ~8.0

N-H ~8.0 br s -

O-H variable br s -

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)
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Compound Carbon Chemical Shift (δ, ppm)

Carbazole[1] C-1, C-8 110.0

C-2, C-7 120.0

C-3, C-6 125.0

C-4, C-5 123.0

C-4a, C-4b 121.0

C-8a, C-9a 139.0

9-Methylcarbazole C-1, C-8 108.7

C-2, C-7 125.7

C-3, C-6 118.9

C-4, C-5 120.3

C-4a, C-4b 121.6

C-8a, C-9a 140.9

N-CH₃ 29.1

9H-Carbazol-4-ol (Predicted) C-1 ~112

C-2 ~121

C-3 ~115

C-4 ~150

C-4a ~122

C-4b ~120

C-5 ~124

C-6 ~126

C-7 ~120

C-8 ~111
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C-8a ~140

C-9a ~138

Experimental Protocols
A general procedure for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives is as

follows:

Sample Preparation:

Weigh 5-10 mg of the carbazole compound for ¹H NMR (20-50 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a

field strength of 300 MHz or higher.

¹H NMR:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

The number of scans can range from 8 to 32, depending on the sample concentration.

Process the data with a Fourier transform, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).
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¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

160 ppm for carbazoles).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope.

Process the data similarly to the ¹H NMR spectrum.

Visualization of Structure and Workflow
To aid in the interpretation of the NMR data, the chemical structure of 9H-Carbazol-4-ol with

numbered atoms is provided below. Additionally, a generalized workflow for NMR spectral

analysis is illustrated.

Caption: Numbered structure of 9H-Carbazol-4-ol.
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General NMR Spectral Interpretation Workflow

Acquire 1D NMR Spectra (1H, 13C)

Determine Number of Unique Signals

Analyze Chemical Shifts (δ)

Propose Preliminary Structure

Analyze Integration (Proton Ratios) Analyze Multiplicity (Splitting Patterns)

Verify with 2D NMR (COSY, HSQC, HMBC) if needed

Final Structure Elucidation

Click to download full resolution via product page

Caption: A simplified workflow for NMR spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Interpreting the NMR Spectra of 9H-Carbazol-4-ol: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019958#interpreting-the-1h-nmr-and-13c-nmr-
spectra-of-9h-carbazol-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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